molecular formula C21H23ClFNO2 B1139291 Haloperidol D4 CAS No. 1189986-59-1

Haloperidol D4

Cat. No. B1139291
M. Wt: 379.9 g/mol
InChI Key: LNEPOXFFQSENCJ-KDWZCNHSSA-N
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Patent
US03936468

Procedure details

To a solution of 4.0 g of 1-(p-fluorophenyl)-4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-1-butanol in 100 ml of chloroform was added 10 g of manganese dioxide (fine powder). And then the mixture was stirred at room temperature for 7 hours. The reaction product was filtered and the filtrate was concentrated to dryness under reduced pressure. The residue was recrystallized from aqueous acetone to obtain γ-[4-(p-chlorophenyl)-4-hydroxypiperidino]-p-fluorobutyrophenone, melting at 150° - 151°C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:26])[CH2:9][CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][C:15]([C:19]3[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=3)([OH:18])[CH2:14][CH2:13]2)=[CH:4][CH:3]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:25][C:22]1[CH:21]=[CH:20][C:19]([C:15]2([OH:18])[CH2:14][CH2:13][N:12]([CH2:11][CH2:10][CH2:9][C:8]([C:5]3[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=3)=[O:26])[CH2:17][CH2:16]2)=[CH:24][CH:23]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CCCN1CCC(CC1)(O)C1=CC=C(C=C1)Cl)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
10 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
And then the mixture was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction product was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from aqueous acetone

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCN(CC1)CCCC(=O)C1=CC=C(C=C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03936468

Procedure details

To a solution of 4.0 g of 1-(p-fluorophenyl)-4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-1-butanol in 100 ml of chloroform was added 10 g of manganese dioxide (fine powder). And then the mixture was stirred at room temperature for 7 hours. The reaction product was filtered and the filtrate was concentrated to dryness under reduced pressure. The residue was recrystallized from aqueous acetone to obtain γ-[4-(p-chlorophenyl)-4-hydroxypiperidino]-p-fluorobutyrophenone, melting at 150° - 151°C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:26])[CH2:9][CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][C:15]([C:19]3[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=3)([OH:18])[CH2:14][CH2:13]2)=[CH:4][CH:3]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:25][C:22]1[CH:21]=[CH:20][C:19]([C:15]2([OH:18])[CH2:14][CH2:13][N:12]([CH2:11][CH2:10][CH2:9][C:8]([C:5]3[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=3)=[O:26])[CH2:17][CH2:16]2)=[CH:24][CH:23]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CCCN1CCC(CC1)(O)C1=CC=C(C=C1)Cl)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
10 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
And then the mixture was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction product was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from aqueous acetone

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCN(CC1)CCCC(=O)C1=CC=C(C=C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.